6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
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Overview
Description
6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction conditions often require heating and the use of solvents like ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical choices.
Major Products: The major products formed depend on the specific reaction and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets .
Comparison with Similar Compounds
- 6-Chloro-1,2,4-triazolo[4,3-a]pyrazine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: While these compounds share structural similarities, 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine is unique due to its specific arrangement of nitrogen atoms and the presence of a chlorine substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
6-chloro-2H-triazolo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIIDEVMRSVGKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNN=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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